molecular formula C14H19N3O2S B5715761 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5715761
M. Wt: 293.39 g/mol
InChI Key: QDBYFMACPZLABF-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a carbamothioyl moiety

Preparation Methods

The synthesis of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step often involves the use of methoxyphenyl derivatives and coupling reactions.

    Addition of the carbamothioyl group: This is usually done through the reaction of the intermediate compound with thiocarbamoyl chloride or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(2-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-methoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-19-12-5-3-2-4-11(12)16-14(20)17-8-6-10(7-9-17)13(15)18/h2-5,10H,6-9H2,1H3,(H2,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBYFMACPZLABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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